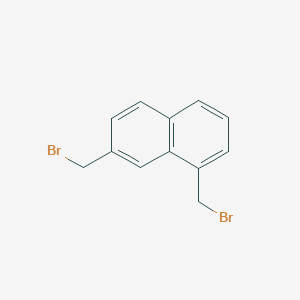

1,7-Bis(bromomethyl)naphthalene

Description

Properties

CAS No. |

78757-52-5 |

|---|---|

Molecular Formula |

C12H10Br2 |

Molecular Weight |

314.01 g/mol |

IUPAC Name |

1,7-bis(bromomethyl)naphthalene |

InChI |

InChI=1S/C12H10Br2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7-8H2 |

InChI Key |

JWSRVWZKKSKJQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)C(=C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

1,7-Bis(bromomethyl)naphthalene CAS number and safety data

[1]

Applications in Drug Discovery & Materials

A. Azahelicene Synthesis

1,7-Bis(bromomethyl)naphthalene is a critical precursor for azahelicenes —screw-shaped aromatic molecules used in chiral recognition and circularly polarized luminescence (CPL).[1]

-

Mechanism: The compound undergoes double quaternization with bis-pyridines or related heterocycles, followed by photocyclization.

-

Significance: The 1,7-substitution pattern forces a helical twist in the final polycyclic structure, unlike the planar structures derived from 2,6- or 2,7-isomers.

B. Macrocyclic Hosts

Used as a "rigid spacer" in the formation of cyclophanes. The naphthalene core provides π-stacking capabilities, while the bromomethyl groups serve as electrophilic anchors for nucleophilic attack by diamines or dithiols.

C. Pharmaceutical Intermediates

Patents (e.g., WO2002076440) indicate its use in synthesizing piperidine derivatives investigated for Alzheimer’s disease treatment. The naphthalene moiety acts as a lipophilic anchor, improving blood-brain barrier (BBB) penetration.

References

-

Synthesis & Helicene Application

-

Precursor Data (1,7-Dimethylnaphthalene)

- Title: "Methods of treating Alzheimer's disease with piperidin derivates.

-

General Bromination Methodology (Wohl-Ziegler)

-

Source: BenchChem Technical Guide on NBS vs DBDMH.[2]

-

Sources

- 1. WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Naphthalene, 1,7-dimethyl- [webbook.nist.gov]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,7-Dimethylnaphthalene | C12H12 | CID 11326 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic deployment of 1,7-Substituted Naphthalene Linkers in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure of the naphthalene core has long been a source of inspiration in organic synthesis, providing a robust scaffold for the construction of complex molecular architectures. While various substitution patterns of the naphthalene ring have been extensively explored, the 1,7-disubstituted motif offers a unique geometric and electronic profile that is increasingly being leveraged in the design of sophisticated organic materials, supramolecular assemblies, and therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,7-substituted naphthalene linkers, offering field-proven insights for their strategic utilization in research and development.

The Unique Structural and Electronic Landscape of the 1,7-Naphthalene Scaffold

The 1,7-substitution pattern on the naphthalene ring system imparts a distinct "bent" or angular geometry, in contrast to the linear arrangement of more commonly employed linkers such as the 2,6- and 1,4-isomers.[1] This non-linear orientation has profound implications for the three-dimensional structure of resulting polymers, macrocycles, and coordination polymers, often leading to the formation of unique, and sometimes chiral, topologies.[1]

The electronic properties of 1,7-substituted naphthalenes are also noteworthy. The positions of the substituents influence the distribution of electron density within the aromatic system, which in turn affects the molecule's photophysical properties, such as absorption and fluorescence. For instance, the introduction of silyl groups at the 1- and 4-positions of naphthalene has been shown to cause a bathochromic shift in the absorption maxima and an increase in fluorescence intensity.[2][3] While specific studies on the comprehensive photophysical characterization of a wide range of 1,7-disubstituted naphthalenes are still emerging, the principles of substituent effects on the electronic structure of the naphthalene core are well-established and can be applied to predict the properties of these linkers.

Synthesis of 1,7-Disubstituted Naphthalene Building Blocks

The effective use of 1,7-naphthalene linkers hinges on the availability of versatile and efficiently synthesized building blocks. Key starting materials include 1,7-dihydroxynaphthalene, 1,7-diaminonaphthalene, and 1,7-dibromonaphthalene, from which a variety of other functional groups can be introduced.

Regioselective Functionalization of 1,7-Dibromonaphthalene

A powerful strategy for the synthesis of unsymmetrical 1,7-disubstituted naphthalene derivatives is the regioselective functionalization of 1,7-dibromonaphthalene. This approach takes advantage of the differential reactivity of the bromine atoms at the 1- (α) and 7- (β) positions.

-

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, have been shown to proceed preferentially at the less sterically hindered 7-position.[4]

-

Bromine-Lithium Exchange: Conversely, bromine-lithium exchange reactions tend to occur at the more electron-deficient 1-position.[4]

This differential reactivity allows for a stepwise and controlled introduction of different functional groups at the 1- and 7-positions, providing access to a wide range of asymmetrically substituted linkers.

Experimental Protocol: Regioselective Suzuki Coupling of 1,7-Dibromonaphthalene [4]

-

To a solution of 1,7-dibromonaphthalene (1.0 equiv.) in a suitable solvent (e.g., toluene/ethanol/water mixture) is added the desired boronic acid (1.1 equiv.) and a base such as sodium carbonate (3.0 equiv.).

-

The mixture is degassed, and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), is added.

-

The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 7-substituted-1-bromonaphthalene.

Synthesis of 1,7-Dihydroxynaphthalene-Based Linkers

1,7-Dihydroxynaphthalene is a valuable precursor for the synthesis of linkers containing ether or ester functionalities.[5] Enzymatic regioselective acylation and hydrolysis reactions have been successfully employed to synthesize acetoxyhydroxynaphthalenes from 1,7-dihydroxynaphthalene, offering a green and efficient method for producing asymmetrically functionalized building blocks.

Diagram: Synthetic Utility of 1,7-Dibromonaphthalene

Caption: Regioselective functionalization of 1,7-dibromonaphthalene.

Applications of 1,7-Substituted Naphthalene Linkers in Organic Synthesis

The unique geometry and electronic properties of 1,7-substituted naphthalene linkers make them valuable components in the construction of a variety of molecular architectures.

Macrocycle Synthesis

The "bent" nature of 1,7-disubstituted naphthalenes has been exploited in the synthesis of macrocycles. For instance, the photochemical intramolecular [2+2] cycloaddition of bis(alkynyl)benzenes tethered by a linker has been employed to synthesize (1,7)naphthalenophanes.[6] This approach allows for the construction of both strained and macrocyclic structures.

Diagram: General Approach to (1,7)Naphthalenophanes

Caption: Photochemical synthesis of (1,7)naphthalenophanes.

Polymer and Materials Science

While the use of 1,7-naphthalene dicarboxylic acid and 1,7-diaminonaphthalene as linkers in metal-organic frameworks (MOFs) and polymers is less documented compared to their isomers, the "bent" geometry of the 1,7-scaffold suggests its potential for creating frameworks with unique topologies and pore environments.[1] For instance, the angular nature of the related 2,7-naphthalenedicarboxylic acid has been shown to lead to more complex and sometimes chiral MOF structures.[1] By analogy, 1,7-naphthalene-based linkers are expected to provide access to novel materials with interesting properties for applications in gas storage, separation, and catalysis.

Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs.[1][7] The 1,7-disubstitution pattern can be utilized to create linkers that connect two different pharmacophoric units, leading to the development of dual-acting or targeted therapeutic agents. The rigid nature of the naphthalene core provides a well-defined spatial arrangement of the connected moieties, which can be crucial for optimizing their interaction with biological targets.

Table 1: Comparison of Naphthalene Dicarboxylic Acid Isomers as Linkers in MOFs

| Isomer | Geometry | Resulting MOF Architecture | Potential Applications |

| 1,4-NDC | Linear | Often forms robust, porous frameworks with high surface area.[8] | Gas storage and separation. |

| 2,6-NDC | Linear | Promotes the formation of predictable and highly ordered structures.[1] | Catalysis, sensing. |

| 1,5-NDC | Linear | Can lead to the formation of interpenetrated frameworks. | Luminescent materials. |

| 2,7-NDC | Bent/Angular | Can lead to complex and chiral topologies.[1] | Enantioselective separation, asymmetric catalysis. |

| 1,7-NDC | Bent/Angular | Less explored, but expected to form unique and potentially chiral frameworks. | Novel porous materials with tailored properties. |

Conclusion and Future Outlook

The 1,7-substituted naphthalene linker represents a valuable yet underexplored tool in the organic chemist's toolbox. Its distinct angular geometry and tunable electronic properties offer exciting opportunities for the design and synthesis of novel materials, macrocycles, and therapeutic agents. The development of efficient and regioselective synthetic methods for 1,7-disubstituted naphthalene building blocks is crucial for unlocking their full potential. Future research in this area is expected to focus on the systematic investigation of 1,7-naphthalene-based linkers in the construction of MOFs and polymers, as well as their application in medicinal chemistry to create new drug candidates with improved efficacy and selectivity. The continued exploration of this unique scaffold will undoubtedly lead to the discovery of new and innovative molecular architectures with a wide range of applications.

References

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]

-

de Miranda, A. S., et al. (2021). Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes. Organic & Biomolecular Chemistry, 19(3), 567-575. [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

-

Averin, A. D., et al. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(10), 1044-1045. [Link]

-

Li, J., et al. (2017). A comparative study of C2H2 adsorption properties in five isomeric copper-based MOFs based on naphthalene-derived diisophthalates. Dalton Transactions, 46(34), 11259-11265. [Link]

-

Dufour, F., et al. (2020). Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. Chemistry – A European Journal, 26(23), 5124-5142. [Link]

-

Amin, M. K., et al. (2024). Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry. Chemical Science, 15(37), 14389-14396. [Link]

-

Recker, J., et al. (2016). Photochemical Synthesis of Both Strained and Macrocyclic (1,7)Naphthalenophanes. The Journal of Organic Chemistry, 81(19), 9037-9048. [Link]

-

Clarke, H. T., & Brethen, M. R. (1926). α-BROMONAPHTHALENE. Organic Syntheses, 6, 12. [Link]

-

Tamao, K., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5107-5120. [Link]

-

Ziarani, G. M., et al. (2021). The Molecular Diversity of 1,8-diaminonaphthalene in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 24(10), 1702-1713. [Link]

-

Zaki, I., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 15(1), 1-15. [Link]

- Google Patents. (n.d.). CN102070467A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.

-

ResearchGate. (n.d.). Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]

-

Sato, S., et al. (2012). Preparation of 2-Substituted 3-Methoxycarbonyl-4-methoxyfurans that Allow Access to Highly Functionalized Naphthalenes via Regioselective Cycloaddition with Alkoxybenzyne. HETEROCYCLES, 85(6), 1385-1392. [Link]

-

Al-Otaibi, J. S., et al. (2025). Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. Scientific Reports, 15(1), 1-14. [Link]

-

Friedman, L., & Lindow, D. F. (1968). 2,3-naphthalenedicarboxylic acid. Organic Syntheses, 48, 86. [Link]

- Google Patents. (n.d.). CN103864571A - Preparation method of 1-bromonaphthalene.

-

ResearchGate. (n.d.). Facile synthesis of poly (1, 8-diaminonaphthalene) microparticles with a very high silver-ion adsorbability by a chemical oxidative polymerization. Retrieved from [Link]

-

Milelli, A., et al. (2015). Macrocyclic naphthalene diimides as G-quadruplex binders. Bioorganic & Medicinal Chemistry, 23(13), 3474-3484. [Link]

-

ResearchGate. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101955467A - Method for preparing 1,5-diaminonaphthalene by reducing 1,5-dinitronaphthalene by using hydrazine hydrate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.utm.md [repository.utm.md]

- 4. academic.oup.com [academic.oup.com]

- 5. 1,7-Dihydroxynaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective Benzylic Bromination of 1,7-Dimethylnaphthalene using N-Bromosuccinimide

Abstract: This document provides a comprehensive guide for the selective monobromination of 1,7-dimethylnaphthalene at the benzylic position using N-Bromosuccinimide (NBS). It details the underlying free-radical mechanism, offers a robust step-by-step laboratory protocol, and covers essential safety precautions, product purification, and characterization techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require brominated naphthalene intermediates for further functionalization.

Introduction and Scientific Context

1,7-Dimethylnaphthalene is an aromatic hydrocarbon featuring two distinct methyl groups. The selective functionalization of these groups is a critical step in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] Benzylic bromination, which installs a bromine atom on the carbon adjacent to the aromatic ring, transforms a relatively inert methyl group into a versatile synthetic handle. The resulting bromomethylnaphthalene derivatives are valuable precursors for nucleophilic substitution, organometallic coupling reactions, and the formation of Grignard reagents.[2]

While elemental bromine (Br₂) can brominate benzylic positions, it often leads to undesired side reactions, including electrophilic substitution on the electron-rich naphthalene ring.[3] The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, provides a superior method for achieving selective benzylic bromination.[3][4] This process relies on a free-radical chain mechanism that maintains a very low concentration of Br₂ in situ, effectively suppressing competing ionic reaction pathways.[5][6] This protocol focuses on the controlled monobromination of 1,7-dimethylnaphthalene, a reaction expected to yield a mixture of 1-(bromomethyl)-7-methylnaphthalene and 7-(bromomethyl)-1-methylnaphthalene.

The Wohl-Ziegler Reaction: Mechanism and Rationale

The selective bromination of a benzylic C-H bond using NBS is a classic free-radical chain reaction.[7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process consists of three main stages: initiation, propagation, and termination.[8]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates two radicals.[7][9] These initiator radicals are not directly involved in the bromination but start the chain process. A trace amount of HBr in the reaction mixture reacts with NBS to produce a low concentration of molecular bromine (Br₂). Light or heat then cleaves the Br-Br bond to form the bromine radicals (Br•) that actively participate in the reaction.[10]

-

Propagation: This is the cyclic, self-sustaining part of the reaction.

-

A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 1,7-dimethylnaphthalene. This is the rate-determining step and preferentially occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the naphthalene ring system.[6]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the brominated product and a new bromine radical (Br•).[10] This new bromine radical can then participate in another cycle, propagating the chain.

-

-

The Role of NBS: The key to the reaction's selectivity is the role of NBS. It serves as a reservoir that, in the presence of the HBr byproduct from the first propagation step, slowly generates the required low concentration of Br₂.[5] This prevents a buildup of Br₂ that could lead to competitive electrophilic addition to the aromatic ring. The succinimide byproduct is insoluble in nonpolar solvents like carbon tetrachloride and precipitates out, providing a visual indicator of reaction progress.[11]

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This happens infrequently compared to the propagation steps.[8]

Below is a diagram illustrating the core radical chain mechanism.

Caption: Free-radical mechanism of NBS bromination.

Safety and Handling Precautions

Extreme caution must be exercised throughout this procedure. A thorough risk assessment should be completed before commencing any work.

-

N-Bromosuccinimide (NBS): NBS is a corrosive, lachrymatory, and light-sensitive solid. It causes severe skin burns and eye damage.[12] It is harmful if swallowed.[13] Always handle NBS in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[14] Avoid inhalation of dust.[15] Store away from heat, combustible materials, and moisture.[12]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a suspected human carcinogen and ozone-depleting substance. It is toxic and can be absorbed through the skin. All operations involving CCl₄ must be performed in a certified, well-ventilated chemical fume hood.[11] Consider substituting with a less hazardous solvent like cyclohexane or dichloromethane if prior literature or internal validation supports its efficacy for this specific substrate.

-

Radical Initiators (AIBN): AIBN is flammable and can decompose violently if heated improperly. Store in a cool place.

-

General Handling: Never work alone. Ensure fire extinguishers and safety showers are accessible. All glassware should be oven-dried to prevent moisture from interfering with the reaction.

Experimental Protocol: Monobromination of 1,7-Dimethylnaphthalene

This protocol is designed for the selective monobromination of 1,7-dimethylnaphthalene. Using approximately one molar equivalent of NBS favors the formation of the monobrominated product over the dibrominated species.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Notes |

| 1,7-Dimethylnaphthalene | 156.22 | 5.00 g | 32.0 | 1.0 | Substrate[1] |

| N-Bromosuccinimide (NBS) | 177.98 | 5.96 g | 33.5 | 1.05 | Recrystallize from water if it appears yellow.[4] |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.26 g | 1.6 | 0.05 | Radical Initiator[11] |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - | Anhydrous, solvent |

| Round-bottom flask | - | 250 mL | - | - | Oven-dried |

| Reflux condenser | - | - | - | - | With drying tube |

| Magnetic stirrer and stir bar | - | - | - | - | |

| Heating mantle | - | - | - | - | |

| Büchner funnel and filter paper | - | - | - | - | For filtration |

| Rotary evaporator | - | - | - | - | For solvent removal |

Step-by-Step Procedure

The following diagram provides a high-level overview of the experimental workflow.

Caption: High-level experimental workflow.

-

Reaction Setup: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.0 mmol) of 1,7-dimethylnaphthalene in 150 mL of anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add 5.96 g (33.5 mmol) of N-bromosuccinimide and 0.26 g (1.6 mmol) of AIBN.[11]

-

Reflux: Attach a reflux condenser fitted with a calcium chloride drying tube. Place the flask in a heating mantle and bring the mixture to a gentle reflux (boiling point of CCl₄ is ~77 °C) with vigorous stirring.

-

Monitoring the Reaction: The reaction is typically initiated by heat, and its progress can be monitored visually. As the reaction proceeds, the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface of the solvent.[11] The reaction is generally complete within 1-3 hours, but may take longer. It can also be monitored by TLC (Thin Layer Chromatography) by taking small aliquots from the reaction mixture.

-

Cooling and Filtration: Once the reaction is complete (all NBS has been converted to succinimide), remove the heating mantle and allow the mixture to cool to room temperature.

-

Work-up: Filter the cooled mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid succinimide cake with a small amount (2 x 15 mL) of cold carbon tetrachloride to recover any trapped product. Combine the filtrates.

-

Solvent Removal: Transfer the combined filtrate to a pear-shaped flask and remove the carbon tetrachloride using a rotary evaporator. Exercise care due to the solvent's toxicity.

Purification

The crude product obtained after solvent removal will be an oil or a semi-solid, likely containing a mixture of 1-(bromomethyl)-7-methylnaphthalene, 7-(bromomethyl)-1-methylnaphthalene, and any unreacted starting material. Purification is best achieved by recrystallization.

-

Solvent Selection: A common solvent for recrystallizing similar compounds is ethanol or hexane.[11] Perform a small-scale test to find the optimal solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Recrystallization: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them under vacuum. A typical yield for this type of reaction is in the range of 60-80%.[11]

Characterization of the Product

The final product should be characterized to confirm its identity and purity. Due to the two non-equivalent methyl groups, a mixture of isomers is expected. The data below is predicted for the major isomer, 1-(bromomethyl)-7-methylnaphthalene, based on known values for similar structures.[16][17]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.3-7.6 (m, 4H, Ar-H), 4.95 (s, 2H, -CH₂Br) , 2.55 (s, 3H, Ar-CH₃) . The key signals are the disappearance of one of the methyl singlets from the starting material and the appearance of a new singlet for the bromomethyl protons downfield. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~135-125 (Ar-C), ~33 (Ar-CH₂Br) , ~21 (Ar-CH₃) . The benzylic carbon signal will shift significantly downfield upon bromination. |

| Mass Spec (EI) | m/z: Expected molecular ion peaks at 234/236 (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a monobrominated compound. A major fragment would be at 155, corresponding to the loss of the bromine radical. |

| Melting Point | The melting point of 1-(bromomethyl)naphthalene is 52-55 °C.[18] The product mixture will likely have a slightly different and broader melting range. |

References

-

ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Online] Available at: [Link]

-

SDFine. N-BROMOSUCCINIMIDE Safety Data Sheet. [Online] Available at: [Link]

-

Wikipedia. N-Bromosuccinimide. [Online] Available at: [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Online] Available at: [Link]

-

OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Online] Available at: [Link]

-

Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Online] Available at: [Link]

-

PrepChem.com. Preparation of 1-(bromomethyl)naphthalene. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Online] Available at: [Link]

-

ChemSynthesis. 1-bromo-7-(bromomethyl)naphthalene. [Online] Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. [Online] Available at: [Link]

-

Chemia. Allylic position and benzylic position bromination. [Online] Available at: [Link]

-

Leah4sci. NBS Radical Bromination Reaction and Mechanism. [Online] Available at: [Link]

-

PBworks. Free Radical Reaction With NBS as the Initiator. [Online] Available at: [Link]

-

Chemdad. 1-(Bromomethyl)naphthalene. [Online] Available at: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Online] Available at: [Link]

-

Organic Syntheses. Nickel-catalyzed coupling of aryl o-carbamates with grignard reagents. [Online] Available at: [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Online] Available at: [Link]

-

BMRB. 1-methylnaphthalene. [Online] Available at: [Link]

-

PubChem. 1-(Bromomethyl)naphthalene. [Online] Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online] Available at: [Link]

-

PubChem. 1,7-Dimethylnaphthalene. [Online] Available at: [Link]

Sources

- 1. 1,7-Dimethylnaphthalene | C12H12 | CID 11326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemscience.com [chemscience.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

- 17. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 18. 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Note: Macrocyclization of Peptides Using 1,7-Bis(bromomethyl)naphthalene

Part 1: Executive Summary & Scientific Rationale

The "Naphthalene Staple"

Macrocyclization ("stapling") is a critical strategy in modern drug discovery to transform flexible linear peptides into structured, proteolytically stable, and cell-permeable probes. While

-

Geometric Specificity: The 1,7-substitution pattern on the naphthalene core provides a wider, more rigid span compared to benzene-based linkers. This is often ideal for stabilizing longer loops or specific helical faces (e.g.,

spacing) where 1,3- or 1,4-linkers are too short. -

Hydrophobic Core: The naphthalene moiety introduces significant lipophilicity, which can enhance interaction with hydrophobic pockets on target proteins (e.g., MDM2/p53 interfaces) and improve membrane permeability.

-

Fluorescent Properties: Unlike simple alkyl staples, the naphthalene core possesses intrinsic fluorescence, allowing the staple itself to serve as a secondary tracking tag during purification or binding assays.

Reaction Mechanism: Double Nucleophilic Substitution ( )

The reaction proceeds via a two-step nucleophilic substitution.

-

Activation: At pH 8.0–8.5, cysteine thiols (

) are deprotonated to thiolate anions ( -

First Alkylation: The first thiolate attacks a bromomethyl group, displacing bromide (

) to form a linear thioether intermediate. -

Cyclization: The second thiolate attacks the remaining bromomethyl group intramolecularly. Dilution is critical here to favor this ring closure over intermolecular polymerization.

Part 2: Experimental Protocol

Materials & Reagents[1][2][3]

| Reagent | Specification | Purpose |

| Peptide Substrate | >95% Purity, containing 2 Cysteines | Target for cyclization. |

| Linker | 1,7-bis(bromomethyl)naphthalene | The stapling agent.[1][2] |

| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Maintains Cys in reduced state. Do NOT use DTT (it reacts with the linker). |

| Reaction Buffer | 50 mM | Provides basic pH for thiolate formation. |

| Organic Solvent | DMF or Acetonitrile (ACN) | Solubilizes the hydrophobic linker. |

| Quenching Agent | Formic Acid or TFA | Lowers pH to stop reaction. |

Step-by-Step Methodology

Phase A: Peptide Reduction

Cysteines often form intermolecular disulfides during storage. They must be fully reduced before introducing the linker.

-

Dissolve Peptide: Prepare a 1 mM stock solution of the linear peptide in degassed water (or 1:1 Water/ACN if hydrophobic).

-

Add Reductant: Add TCEP (from a 100 mM stock, pH adjusted to 7.0) to a final concentration of 1.5 equivalents relative to the peptide.

-

Incubate: Stir at Room Temperature (RT) for 30–60 minutes.

-

Validation: Verify reduction by LC-MS (Mass = Linear Mass + 2 Da).

-

Phase B: The Macrocyclization Reaction

Critical Step: The reaction must be performed under dilute conditions to prevent polymerization.

-

Prepare Reaction Mix: Dilute the reduced peptide solution with Reaction Buffer (

, pH 8.0) and ACN/DMF to reach a final peptide concentration of 0.2 mM to 0.5 mM .-

Note: The final solvent ratio should be roughly 3:1 (Buffer:Organic) to ensure the naphthalene linker stays soluble.

-

-

Prepare Linker: Dissolve 1,7-bis(bromomethyl)naphthalene in DMF/ACN to create a 10 mM stock.

-

Linker Addition: While stirring the peptide solution rapidly, add the linker solution dropwise.

-

Stoichiometry: Target 1.2 to 1.5 equivalents of linker relative to peptide. Excess linker drives the reaction but increases the risk of double-alkylation (two linkers on one peptide).

-

-

Incubation: Seal the reaction vessel and stir at RT for 60–120 minutes.

-

Monitoring: Analyze a 10

aliquot by LC-MS every 30 minutes.-

Target: Disappearance of linear peptide; appearance of Cyclic Product.

-

Mass Shift: The mass of the product will be:

(For 1,7-bis(bromomethyl)naphthalene (

-

Phase C: Quenching & Purification

-

Quench: Once the reaction is >95% complete, add Formic Acid or TFA to lower the pH to < 4.0. This protonates any remaining thiolates, stopping the reaction.

-

Extraction (Optional): If excess naphthalene linker precipitates or interferes, wash the aqueous reaction mixture with diethyl ether (the peptide stays in the water phase; the linker moves to the ether).

-

Purification: Purify via preparative RP-HPLC using a C18 column (Gradient: Water/ACN with 0.1% TFA).

-

Lyophilization: Freeze-dry fractions to obtain the white powder of the stapled peptide.

Part 3: Visualization of Workflows

Reaction Pathway Diagram

This diagram illustrates the chemical transformation from the linear disulfide (oxidized) state to the final naphthalene-stapled macrocycle.

Caption: Step-wise chemical pathway from oxidized precursor to the final 1,7-naphthalene stapled construct.

Troubleshooting Decision Tree

Use this logic flow to resolve common synthesis issues.

Caption: Diagnostic logic for interpreting LC-MS results and correcting experimental conditions.

Part 4: Data Analysis & Validation

Expected Mass Spectrometry Results

To validate the reaction, compare the observed mass to the theoretical calculations.

| Species | Formula Change | Mass Shift ( | Note |

| Linear Peptide | 0 | Starting Material | |

| Reduced Peptide | +2.02 Da | TCEP Effect | |

| Mono-Alkylated | +234.1 Da | Intermediate (Incomplete) | |

| Stapled Product | +154.04 Da | Target Product | |

| Dimer | Avoid via dilution |

QC Checklist

-

Ellman's Test: Post-reaction, the solution should be negative for free thiols.

-

UV-Vis: The naphthalene core absorbs at ~280nm and ~220nm. Ensure the peptide concentration calculation accounts for the linker's extinction coefficient if quantifying by

. -

Chirality: If the peptide contains sensitive residues, check for racemization (though rare at pH 8.0/RT).

References

-

Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem.

-

Lau, Y. H., et al. (2015).[3] "Peptide stapling techniques based on liquid-phase macrocyclization." Nature Protocols.

-

Fairlie, D. P., & Dantas de Araujo, A. (2016).[2] "Stapling peptides using cysteine crosslinking." Biopolymers.[1][4]

-

Sigma-Aldrich. (2023). "Product Specification: 2,7-Bis(bromomethyl)naphthalene" (Analogous Reagent Data).

Sources

- 1. Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation with 1,7-Bis(bromomethyl)naphthalene

Introduction: The Architectural Versatility of 1,7-Bis(bromomethyl)naphthalene

1,7-Bis(bromomethyl)naphthalene is a rigid, bifunctional electrophile that serves as a valuable building block in synthetic organic chemistry. Its naphthalene core provides a well-defined, planar aromatic scaffold, while the two reactive bromomethyl groups, positioned at a distinct 1,7-relationship, offer precise geometric control for constructing complex molecular architectures.[1] These benzylic bromide functionalities are excellent substrates for nucleophilic substitution reactions (SN2), making this reagent particularly well-suited for the N-alkylation of a wide range of nitrogen-containing nucleophiles.[2]

This guide provides an in-depth exploration of N-alkylation procedures using 1,7-bis(bromomethyl)naphthalene. We will delve into the mechanistic underpinnings of the reaction, offer detailed, adaptable protocols for various substrates, and discuss critical parameters that govern reaction outcomes, from simple dialkylation to the synthesis of sophisticated macrocyclic structures.[3][4] This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who seek to leverage the unique structural attributes of this versatile reagent.

Part 1: Mechanistic Rationale and Strategic Considerations

The N-alkylation of amines, amides, and other nitrogen nucleophiles with benzylic halides like 1,7-bis(bromomethyl)naphthalene proceeds via a classical SN2 mechanism. Understanding this mechanism is paramount to optimizing reaction conditions and predicting outcomes.

The reaction is initiated by the nitrogen nucleophile attacking one of the electrophilic methylene carbons, displacing the bromide leaving group. This initial step forms a new carbon-nitrogen bond. A base is required to neutralize the resulting ammonium salt, regenerating a neutral nitrogen that can either react again or remain as the mono-alkylated product.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the σ* orbital of the C-Br bond.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the carbon atom.

-

Inversion of Stereochemistry: If the carbon were chiral, an inversion of configuration would be observed (Walden inversion).

-

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral alkylated product.

A significant challenge in the alkylation of primary and secondary amines is over-alkylation.[5] The product of the first alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to a "runaway train" of subsequent alkylations that can result in a mixture of secondary, tertiary, and even quaternary ammonium salts.[5] However, the bifunctional nature of 1,7-bis(bromomethyl)naphthalene allows this "disadvantage" to be strategically employed for the construction of macrocycles.

Caption: General workflow for N-alkylation experiments.

Protocol 2.1: Synthesis of a Macrocycle from a Primary Diamine

This protocol details the high-dilution synthesis of a macrocycle, a primary application for bifunctional linkers like 1,7-bis(bromomethyl)naphthalene. High-dilution conditions favor intramolecular cyclization over intermolecular polymerization.

Materials:

-

1,7-Bis(bromomethyl)naphthalene (1.0 eq)

-

1,n-Alkyldiamine (e.g., 1,5-diaminopentane) (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (5.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Setup: Equip two syringe pumps and a three-neck round-bottom flask (sized for the final reaction volume) with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

High-Dilution Preparation:

-

In a separate flask, prepare Solution A by dissolving 1,7-bis(bromomethyl)naphthalene in a significant volume of anhydrous MeCN (e.g., 250 mL for a 1 mmol scale reaction).

-

In another flask, prepare Solution B by dissolving the 1,n-alkyldiamine in an equal volume of anhydrous MeCN.

-

-

Reaction Initiation: To the three-neck flask, add anhydrous K₂CO₃ and a portion of the total MeCN volume (e.g., 500 mL for a 1 mmol scale reaction). Heat the suspension to reflux (approx. 82°C) with vigorous stirring.

-

Slow Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing K₂CO₃ suspension over an extended period (e.g., 8-12 hours). This maintains a state of high dilution.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Wash the filter cake with additional MeCN or dichloromethane (DCM).

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in DCM and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in DCM, to isolate the desired macrocycle.

-

Protocol 2.2: N,N'-Dialkylation of a Sulfonamide

This protocol describes the exhaustive alkylation of a primary sulfonamide. The acidic N-H protons of sulfonamides are readily deprotonated by moderate bases, facilitating alkylation. [6] Materials:

-

A primary sulfonamide (e.g., p-Toluenesulfonamide) (1.0 eq)

-

1,7-Bis(bromomethyl)naphthalene (0.5 eq, for complete cyclization)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the primary sulfonamide (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

-

Solvent Addition: Add anhydrous DMF to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add 1,7-bis(bromomethyl)naphthalene (0.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) for 12-24 hours. The progress should be monitored by TLC or LC-MS.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

-

Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Combine the organic layers and wash with brine to remove residual DMF.

-

-

Purification:

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid or oil via column chromatography (e.g., using a hexane/EtOAc gradient) or recrystallization to yield the N,N'-dialkylated product. [6]

-

Part 3: Summary of Reaction Parameters and Troubleshooting

The success of N-alkylation with 1,7-bis(bromomethyl)naphthalene depends on the careful selection of conditions tailored to the specific nitrogen nucleophile. The following table summarizes typical parameters.

| Nucleophile Type | Stoichiometry (Nucleophile:Alkylator) | Typical Base | Solvent | Temperature (°C) | Expected Outcome & Notes |

| Primary Diamine | 1 : 1 | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 80 - 100 | Macrocyclization. High dilution is critical to prevent polymerization. [3] |

| Secondary Diamine | 1 : 1 | K₂CO₃, DIPEA | MeCN, DMF | 60 - 80 | Macrocyclization. Forms a quaternary ammonium-linked macrocycle. |

| Primary Monoamine | 2 : 1 | K₂CO₃, NaH | DMF, THF | 25 - 60 | N,N'-Dialkylation. The amine acts as both nucleophile and base if used in large excess. [7] |

| Sulfonamide | 2 : 1 | K₂CO₃ | DMF | 25 - 60 | N,N'-Dialkylation. The two sulfonamide units bridge the naphthalene scaffold. [6] |

| Imide (e.g., Phthalimide) | 2 : 1 | K₂CO₃ | DMF | 60 - 100 | N,N'-Dialkylation. A key step in Gabriel-type syntheses for preparing diamines. [8] |

Troubleshooting Common Issues

-

Low Yield / No Reaction:

-

Cause: Insufficiently strong base, low temperature, or deactivated nucleophile.

-

Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH), increase the reaction temperature, or consider a more polar solvent like DMF or DMSO. Ensure reagents are anhydrous.

-

-

Formation of Polymer:

-

Cause: Reaction concentration is too high during macrocyclization attempts, favoring intermolecular reactions.

-

Solution: Implement high-dilution conditions using syringe pumps for slow, simultaneous addition of the diamine and the bis(bromomethyl)naphthalene.

-

-

Complex Product Mixture:

-

Cause: Over-alkylation (for monoamines) or side reactions. The bromomethyl group can be sensitive to hydrolysis under strongly basic conditions. [9] * Solution: Use a milder base (K₂CO₃ vs. NaH), control the stoichiometry carefully, and maintain the lowest effective reaction temperature. Using phase-transfer catalysis can sometimes improve selectivity. [10][11]

-

References

- Mąkosza, M., & Jonczyk, A. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45, 1371.

- Abdel-Fattah, A. A. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]

- ResearchGate. (2025, August 06). Phase Transfer Catalysis Without Solvent.

- Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). PMC.

- Thirupathi, P., & Kim, S. S. (n.d.).

-

ACS GCI Pharmaceutical Roundtable. (2026, February 08). Phase Transfer Catalysis. Retrieved from [Link]

- PTC Organics, Inc. (n.d.).

- Short Communic

- ResearchGate. (2007, January 17).

- Ube, H., & Yamada, Y. M. A. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry.

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

- Optimization of 1,4-bis(arylsulfonamido)

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).

-

ResearchGate. (n.d.). Scheme 4 (a) Synthesis of macrocycle NCyc-Et with naphthalene units and.... Retrieved from [Link]

- Synthesis of a water-soluble naphthalene-based macrocycle and its host–guest properties. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a water-soluble naphthalene-based macrocycle and its host–guest properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Introduction: The Versatility of 1,7-bis(bromomethyl)naphthalene as a Building Block

An Application Note on Methodologies and Protocols for Cross-Coupling Reactions Involving 1,7-bis(bromomethyl)naphthalene

1,7-bis(bromomethyl)naphthalene is a key bifunctional organic compound that serves as a rigid and versatile scaffold in the synthesis of advanced materials and complex organic molecules. Its two bromomethyl groups are susceptible to a wide range of nucleophilic substitution and cross-coupling reactions, allowing for the construction of larger, conjugated systems with tailored electronic and photophysical properties. The naphthalene core provides inherent fluorescence and a large π-system, making its derivatives attractive for applications in organic electronics, chemosensors, and supramolecular chemistry. This application note provides a detailed guide to performing cross-coupling reactions with this substrate, focusing on the Suzuki and Sonogashira reactions as exemplary and powerful C-C bond-forming methodologies.

Core Concepts in Cross-Coupling with Benzylic Bromides

The C(sp³)-Br bonds in 1,7-bis(bromomethyl)naphthalene are characteristic of benzylic halides. Palladium-catalyzed cross-coupling reactions with such substrates are highly effective but require careful optimization to avoid side reactions, such as homocoupling (Wurtz-type coupling) or β-hydride elimination (though not possible in this specific substrate). The general catalytic cycle, illustrated below, involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide. For 1,7-bis(bromomethyl)naphthalene, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, leading to extended π-conjugated systems.

Protocol: Synthesis of 1,7-bis(4-methylbenzyl)naphthalene

This protocol details the symmetrical diarylation of 1,7-bis(bromomethyl)naphthalene with 4-methylphenylboronic acid.

Materials:

-

1,7-bis(bromomethyl)naphthalene (1.0 eq)

-

4-methylphenylboronic acid (2.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.04 eq)

-

SPhos (0.08 eq)

-

Potassium phosphate (K₃PO₄) (4.0 eq)

-

Toluene/Water (5:1 mixture), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 1,7-bis(bromomethyl)naphthalene, 4-methylphenylboronic acid, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, also under argon, mix palladium(II) acetate and SPhos ligand in a small amount of the degassed toluene. Allow this mixture to stir for 10-15 minutes to pre-form the active catalyst.

-

Initiation of Reaction: Add the degassed toluene/water mixture to the Schlenk flask containing the reagents. Then, transfer the pre-formed catalyst solution to the reaction flask via cannula or syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water and ethyl acetate to the flask and transfer the contents to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Summary of Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |

| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without degrading the substrate. |

| Solvent | Toluene/Water (5:1) | The aqueous phase is necessary for the boronic acid transmetalation step. Toluene solubilizes the organic components. |

| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without decomposition. |

| Stoichiometry | Boronic Acid (2.2 eq) | A slight excess of the boronic acid ensures complete conversion of the bifunctional starting material. |

Application 2: Sonogashira Coupling for the Synthesis of Alkynylnaphthalenes

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. While typically applied to C(sp²)-halides, modifications of this reaction allow for its use with C(sp³)-halides like 1,7-bis(bromomethyl)naphthalene, providing access to rigid, linear structures with interesting electronic properties. This reaction is usually co-catalyzed by palladium and copper.

Protocol: Synthesis of 1,7-bis((trimethylsilyl)ethynyl)methylnaphthalene

This protocol describes the dialkynylation of 1,7-bis(bromomethyl)naphthalene with (trimethylsilyl)acetylene. The TMS group serves as a protecting group and can be easily removed later if a terminal alkyne is desired.

Materials:

-

1,7-bis(bromomethyl)naphthalene (1.0 eq)

-

(Trimethylsilyl)acetylene (2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.10 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as solvent and base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or glovebox

-

Magnetic stirrer

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add 1,7-bis(bromomethyl)naphthalene, Pd(PPh₃)₂Cl₂, and CuI.

-

Addition of Reagents: Add degassed triethylamine to the flask, followed by the dropwise addition of (trimethylsilyl)acetylene.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature below 40 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Considerations

-

Low Yields: Low yields can often be attributed to catalyst deactivation or side reactions. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The choice of ligand is also critical; for challenging couplings, more sophisticated ligands may be required.

-

Homocoupling: The formation of Wurtz-type homocoupling products of the starting material can be an issue. This can sometimes be suppressed by using a lower reaction temperature or by slowly adding the substrate to the reaction mixture.

-

Mono- vs. Di-substitution: Achieving selective mono-substitution can be challenging but may be possible by using a sub-stoichiometric amount of the coupling partner. Conversely, to ensure di-substitution, a slight excess of the boronic acid or alkyne is recommended.

Conclusion

1,7-bis(bromomethyl)naphthalene is a valuable building block for the synthesis of functional organic materials. The protocols outlined in this application note for Suzuki-Miyaura and Sonogashira couplings provide a solid foundation for researchers to explore the chemistry of this versatile compound. Careful control of reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and purity of the desired di-substituted naphthalene derivatives.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link] (Provides general background on cross-coupling reactions).

-

Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link] (Discusses the challenges of coupling with C(sp³)-halides).

The Strategic Synthesis of Pharmaceutical Intermediates from 1,7-Bis(bromomethyl)naphthalene: A Guide for Drug Discovery Professionals

The pursuit of novel therapeutic agents is an enduring challenge in pharmaceutical research. The discovery and development of new drugs often hinge on the efficient construction of complex molecular architectures. Central to this endeavor is the strategic use of versatile building blocks that can be elaborated into a diverse array of potential drug candidates. Among these, 1,7-bis(bromomethyl)naphthalene stands out as a valuable and highly reactive intermediate. Its rigid naphthalene core, coupled with two reactive bromomethyl groups at the 1 and 7 positions, provides a unique scaffold for the synthesis of a wide range of pharmaceutical intermediates, from macrocycles to complex heterocyclic systems.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of 1,7-bis(bromomethyl)naphthalene. We will explore key reaction pathways, provide detailed experimental protocols for the synthesis of important intermediates, and discuss the rationale behind these synthetic strategies. Our focus will be on providing practical, field-proven insights to empower researchers in their quest for the next generation of medicines.

The Versatility of the 1,7-Naphthalene Scaffold: A Gateway to Diverse Chemical Space

The 1,7-disubstitution pattern of the naphthalene core in 1,7-bis(bromomethyl)naphthalene imparts a distinct spatial arrangement to the reactive bromomethyl groups. This geometry is particularly amenable to the formation of macrocyclic structures and rigid linkers, which are of significant interest in modern drug design. The naphthalene unit itself is a common motif in many approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets.[1][2]

The primary reactivity of 1,7-bis(bromomethyl)naphthalene lies in the susceptibility of the benzylic bromides to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and the construction of larger, more complex molecules. The choice of nucleophile dictates the nature of the resulting intermediate, opening up a vast chemical space for exploration.

Core Synthetic Strategies and Applications

The synthetic applications of 1,7-bis(bromomethyl)naphthalene in pharmaceutical intermediate synthesis can be broadly categorized into two main areas:

-

Macrocyclization Reactions: The reaction of 1,7-bis(bromomethyl)naphthalene with bifunctional nucleophiles is a powerful strategy for the synthesis of macrocyclic compounds. These structures are of great interest in drug discovery as they can mimic or disrupt protein-protein interactions, bind to challenging targets, and exhibit improved pharmacokinetic properties.

-

Synthesis of Heterocyclic and Acyclic Building Blocks: The two bromomethyl groups can also react with a variety of monofunctional or bifunctional nucleophiles to create a diverse range of heterocyclic and functionalized acyclic intermediates. These building blocks can then be further elaborated to construct complex drug molecules.

The following sections will delve into specific examples of these strategies, providing detailed protocols and explaining the underlying principles.

Application Note 1: Synthesis of a Novel Diazacyclophane as a Scaffold for Constrained Peptides

Introduction:

Constrained peptides are a promising class of therapeutics that combine the high affinity and specificity of peptides with the improved stability and cell permeability of small molecules.[3] One common strategy to constrain a peptide's conformation is to cyclize it using a rigid linker. 1,7-Bis(bromomethyl)naphthalene is an ideal candidate for such a linker due to its defined geometry and reactivity. This application note describes the synthesis of a novel diazacyclophane intermediate from 1,7-bis(bromomethyl)naphthalene, which can be used as a scaffold for the synthesis of constrained peptides. A related synthesis has been reported for the 1,8-isomer, demonstrating the feasibility of this approach.[4]

Reaction Principle:

The synthesis involves a bimolecular nucleophilic substitution reaction between 1,7-bis(bromomethyl)naphthalene and a suitable diamine, such as 1,8-diaminonaphthalene, to form a macrocyclic diazacyclophane. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of a Naphthalene-Based Diazacyclophane

Materials:

-

1,7-Bis(bromomethyl)naphthalene

-

1,8-Diaminonaphthalene

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Reagent Solutions:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,7-bis(bromomethyl)naphthalene (1.0 eq) in anhydrous DMF to a final concentration of 0.01 M.

-

In a separate flask, prepare a solution of 1,8-diaminonaphthalene (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF to a final concentration of 0.01 M.

-

-

Cyclization Reaction:

-

Using a syringe pump, slowly add the diamine solution to the stirred solution of 1,7-bis(bromomethyl)naphthalene over a period of 8 hours at room temperature under a nitrogen atmosphere.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12 hours.

-

-

Work-up and Purification:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired diazacyclophane.

-

Expected Outcome and Characterization:

The successful synthesis of the diazacyclophane can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected yield for this type of macrocyclization is typically in the range of 30-50%.

Rationale and Scientific Insights:

The choice of a non-nucleophilic base like triethylamine is crucial to deprotonate the diamine without competing in the substitution reaction. The use of high dilution conditions is a key principle in macrocyclization to minimize the formation of oligomeric and polymeric byproducts. The rigid naphthalene linker in the resulting diazacyclophane provides a well-defined conformational constraint that can be exploited in the design of peptide-based drugs targeting protein-protein interactions.

Application Note 2: Synthesis of a Dithianaphthalenophane as a Precursor for Bioactive Macrocycles

Introduction:

Sulfur-containing heterocycles are a prominent feature in a wide range of pharmaceuticals, exhibiting diverse biological activities.[5] The reaction of 1,7-bis(bromomethyl)naphthalene with dithiols provides a straightforward route to sulfur-containing macrocycles, known as thianaphthalenophanes. These structures can serve as versatile intermediates for the synthesis of more complex bioactive molecules. This protocol outlines the synthesis of a dithianaphthalenophane, a key building block for further chemical elaboration.

Reaction Principle:

This synthesis relies on the double nucleophilic substitution of the bromide ions in 1,7-bis(bromomethyl)naphthalene by a dithiol, such as 1,4-benzenedimethanethiol. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anions.

Experimental Protocol: Synthesis of a Dithianaphthalenophane

Materials:

-

1,7-Bis(bromomethyl)naphthalene

-

1,4-Benzenedimethanethiol

-

Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup:

-

To a stirred suspension of cesium carbonate (4.0 eq) in anhydrous DMF (to achieve a final concentration of 0.01 M with respect to the reactants) in a round-bottom flask under a nitrogen atmosphere, add 1,4-benzenedimethanethiol (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Cyclization Reaction:

-

Add a solution of 1,7-bis(bromomethyl)naphthalene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture over 4 hours.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into deionized water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/DCM gradient) to yield the pure dithianaphthalenophane.

-

Expected Outcome and Characterization:

The formation of the dithianaphthalenophane can be verified by 1H NMR, 13C NMR, and high-resolution mass spectrometry. The yields for such cyclizations are generally moderate, often in the range of 40-60%.

Rationale and Scientific Insights:

Cesium carbonate is an effective base for deprotonating the thiols, and its use can lead to higher yields in macrocyclization reactions due to the "cesium effect," which templates the cyclization. The resulting dithianaphthalenophane is a versatile intermediate. The sulfur atoms can be oxidized to sulfoxides or sulfones to modulate the electronic properties and solubility of the macrocycle. Furthermore, the benzene ring can be functionalized to introduce additional diversity. These modifications can be crucial for optimizing the biological activity and pharmacokinetic profile of potential drug candidates.

Data Presentation

| Intermediate | Synthetic Strategy | Key Reagents | Typical Yield | Potential Application | Reference |

| Naphthalene-Based Diazacyclophane | Macrocyclization | 1,8-Diaminonaphthalene, Et3N | 30-50% | Scaffold for constrained peptides | [4] |

| Dithianaphthalenophane | Macrocyclization | 1,4-Benzenedimethanethiol, Cs2CO3 | 40-60% | Precursor for bioactive macrocycles | N/A |

Visualizing the Synthetic Pathways

Diagram 1: Synthesis of a Naphthalene-Based Diazacyclophane

Caption: Synthetic route to a diazacyclophane intermediate.

Diagram 2: Synthesis of a Dithianaphthalenophane

Caption: Synthetic route to a dithianaphthalenophane intermediate.

Conclusion and Future Directions

1,7-Bis(bromomethyl)naphthalene is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its rigid core and dual reactive sites enable the construction of conformationally constrained macrocycles and diverse heterocyclic and acyclic scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable starting material.

Future research in this area will likely focus on the development of new catalytic methods for the functionalization of the naphthalene core, the synthesis of novel and more complex macrocyclic systems with tailored biological activities, and the application of these intermediates in the synthesis of targeted therapies, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). The continued exploration of the chemistry of 1,7-bis(bromomethyl)naphthalene will undoubtedly lead to the discovery of new and innovative drug candidates.

References

-

Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding cell penetration of cyclic peptides. Chemical Reviews, 119(17), 10241–10287. [Link]

-

Daniele, S., Giacomelli, C., Zappelli, E., Grisan, F., & Trincavelli, M. L. (2017). Naphthalene-based compounds in the landscape of neurodegenerative diseases: a patent review (2010-2016). Expert Opinion on Therapeutic Patents, 27(6), 635–646. [Link]

-

Loidreau, T., Deau, E., Marchand, P., & Nourrisson, M. R. (2016). Recent advances on naphthalene and naphthalimide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 121, 827–842. [Link]

-

Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]

-

Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Arkivoc, 2014(2), 333-345. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Storage of 1,7-Bis(bromomethyl)naphthalene

This technical guide addresses the stability and storage of 1,7-bis(bromomethyl)naphthalene , a highly reactive benzylic bromide used frequently in supramolecular chemistry and macrocycle synthesis.

Executive Summary

1,7-Bis(bromomethyl)naphthalene is a benzylic bromide . This chemical class is inherently unstable due to the weak carbon-bromine bond activated by the adjacent aromatic ring. In the presence of atmospheric moisture, it undergoes rapid hydrolysis , converting the active electrophile into an inert alcohol and releasing corrosive hydrogen bromide (HBr) gas.

This guide provides a self-validating protocol to prevent this degradation, ensuring the integrity of your starting material for critical synthesis.

Module 1: The Mechanism of Failure

Why does this compound degrade?

To prevent hydrolysis, one must understand the driving force. The benzylic position allows for the stabilization of a carbocation intermediate, making the compound susceptible to

The Hydrolysis Cascade

When exposed to moisture, the following irreversible cascade occurs:

-

Step 1: Water attacks the benzylic carbon.

-

Step 2: Bromide is displaced, forming HBr.

-

Step 3: The HBr acts as an autocatalyst, potentially promoting further degradation or darkening of the material.

Visualization: Degradation Pathway

The following diagram illustrates the stepwise conversion of the active reagent into the hydrolyzed impurity.

Figure 1: Stepwise hydrolysis mechanism. Note that the release of HBr often causes the material to turn yellow or brown.

Module 2: Storage Protocol (The "Golden Standard")

Follow this protocol to maximize shelf-life.

Environmental Controls

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits the cleavage of the C-Br bond. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the solid. |

| Container | Amber Glass + Parafilm | Amber glass protects from photodegradation (homolytic cleavage). Parafilm creates a secondary moisture barrier. |

| Desiccant | Required | Store the vial inside a secondary jar containing Drierite™ or silica gel. |

The "Warm-Up" Rule (Critical)

Never open a cold vial immediately.

-

The Issue: Opening a -20°C vial in a 20°C room causes immediate condensation of atmospheric moisture onto the solid.

-

The Fix: Allow the closed vial to equilibrate to room temperature in a desiccator for 30–45 minutes before opening.

Module 3: Handling & Troubleshooting (Q&A)

Q1: My white powder has turned yellow/beige. Is it still usable?

Diagnosis: The yellow color is likely due to the liberation of trace Bromine (

-

Action: Check the melting point.[1] Pure 1,7-bis(bromomethyl)naphthalene has a sharp melting point. If the range is depressed or wide (e.g., >2°C range), recrystallization is required.

-

Remediation: Recrystallize from a non-protic solvent mixture (e.g.,

/Hexane or Chloroform/Hexane). Avoid hot ethanol, as it can cause solvolysis (formation of the ethyl ether).

Q2: Can I store a stock solution in DMSO or DMF?

Verdict: ABSOLUTELY NOT.

-

Reasoning:

-

DMSO: Can act as an oxidant (Kornblum oxidation), converting the benzylic bromide into an aldehyde.

-

DMF: Can react to form an iminium salt (Vilsmeier-Haack type intermediates) over time.

-

-

Solution: If you must store it in solution, use anhydrous Dichloromethane (DCM) or Toluene stored over molecular sieves at -20°C.

Q3: I need to weigh out 50 mg. How do I prevent hydrolysis during weighing?

Protocol:

-

Flush the stock bottle with Argon immediately after opening.

-

Use a glass spatula (metal can corrode/catalyze decomposition).

-

Weigh quickly into a tared vial that has been oven-dried.

-

Do not return unused powder to the stock bottle.

Q4: The compound smells acrid. Is this normal?

Answer: Yes, but proceed with caution.

-

Safety: Benzylic bromides are potent lachrymators (tear gas agents). The acrid smell is the compound itself and potential HBr hydrolysis product.

-

Requirement: Always handle in a functioning fume hood. If the smell is overpowering, significant hydrolysis may have released large amounts of HBr.

Module 4: Decision Logic for Storage

Use this workflow to determine the correct storage location based on your usage frequency.

Figure 2: Storage decision tree based on experimental timeline.

References

-

PubChem. (2025).[2] Benzyl Bromide | C7H7Br - Safety and Hazards. National Library of Medicine. [Link]

-